Acetoxymethylphenylnitrosamine

nitrosamine metabolic activation Ames mutagenicity P450-independent genotoxicity

Acetoxymethylphenylnitrosamine (AMPhN; CAS 81943-37-5; molecular formula C₉H₁₀N₂O₃; MW 194.19 g/mol) is an α-acetoxy nitrosamine derivative classified under the nitrosamine chemical family. It functions as a stabilized, directly acting surrogate of hydroxymethylphenylnitrosamine (HO-MPhN), the unstable proximate carcinogenic metabolite generated from the esophageal carcinogen methylphenylnitrosamine (MPhN) via cytochrome P450-mediated α-hydroxylation.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 81943-37-5
Cat. No. B1218363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoxymethylphenylnitrosamine
CAS81943-37-5
Synonymsacetoxymethylphenylnitrosamine
AMPhN
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC(=O)OCN(C1=CC=CC=C1)N=O
InChIInChI=1S/C9H10N2O3/c1-8(12)14-7-11(10-13)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyCSCFSVBKSFKSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetoxymethylphenylnitrosamine (CAS 81943-37-5): A Stabilized α-Acetoxy Nitrosamine Probe for Metabolic Activation Studies


Acetoxymethylphenylnitrosamine (AMPhN; CAS 81943-37-5; molecular formula C₉H₁₀N₂O₃; MW 194.19 g/mol) is an α-acetoxy nitrosamine derivative classified under the nitrosamine chemical family [1]. It functions as a stabilized, directly acting surrogate of hydroxymethylphenylnitrosamine (HO-MPhN), the unstable proximate carcinogenic metabolite generated from the esophageal carcinogen methylphenylnitrosamine (MPhN) via cytochrome P450-mediated α-hydroxylation [2]. The acetoxymethyl moiety at the α-carbon confers hydrolysis-labile activation that bypasses the requirement for enzymatic bioactivation, enabling this compound to serve as a mechanistic probe for studying nitrosamine-induced DNA damage, mutagenesis, and organ-specific carcinogenesis without confounding variables from metabolic enzyme variability [2].

S9-independent direct mutagenicity probe
Stable surrogate for unstable HO-MPhN intermediate
Esophageal carcinogen activation pathway studies

Why Acetoxymethylphenylnitrosamine Cannot Be Substituted by Generic Nitrosamine Analogs in Mechanistic Carcinogenesis Research


Interchanging AMPhN with its parent nitrosamine MPhN, the proposed ultimate metabolite benzenediazonium ion (BDI), or even closely related α-acetoxy nitrosamine analogs (e.g., DMN-OAc) introduces critical experimental divergence. MPhN requires hepatic S9-dependent metabolic activation for mutagenicity, whereas AMPhN acts directly without enzymatic conversion [1]. BDI-BF₄ failed to recapitulate the carcinogenicity profile of AMPhN in vivo, indicating that the acetoxymethyl hydrolysis intermediate—not the terminal diazonium species—governs biological activity in certain target tissues [1]. Across the α-acetoxy nitrosamine class, alkyl chain identity (methyl vs. phenyl substitution) dramatically alters organotropism: DMN-OAc selectively induces intestinal epithelial tumors, whereas AMPhN serves as a phenyl-specific probe for esophageal carcinogen activation pathways [1][2]. These mechanistically distinct behaviors preclude generic substitution without compromising experimental validity.

MPhN pro-carcinogen Requires S9 activation; may not act in systems lacking metabolic competence
BDI-BF₄ terminal ion Failed to recapitulate tumorigenic response in vivo; pathway may differ from the acetoxymethyl intermediate
DMN-OAc analog Alkyl chain identity shifts organotropism; intestinal targeting may not transfer to esophageal models

Quantitative Differential Evidence for Acetoxymethylphenylnitrosamine Versus Closest Analogs and Metabolites


Metabolic Activation Independence: AMPhN Is Directly Mutagenic Without S9, Whereas Parent MPhN Requires Enzymatic Activation

In the Salmonella typhimurium Ames assay using strain TA1537, AMPhN exhibited direct mutagenic activity in the absence of rat liver S9 metabolic activation, whereas the parent esophageal carcinogen MPhN was mutagenic in TA1537 only upon addition of an exogenous S9 enzymatic activation system [1]. This constitutes a qualitative difference in activation mechanism: AMPhN functions as a direct-acting mutagen via spontaneous or esterase-mediated hydrolysis, while MPhN is a procarcinogen dependent on host cytochrome P450 enzymatic capacity [1].

S9-independent mutagenicity
Head-to-head
AMPhN: direct mutagen in TA1537 without S9; MPhN: mutagenic only with S9 activation
Supports S9-free genotoxicity endpoint context
Ames TA1537 plate incorporation; ± rat liver S9 fraction
nitrosamine metabolic activation Ames mutagenicity P450-independent genotoxicity

Carcinogenicity Outcome: AMPhN Produces Weak but Detectable Tumors, Whereas the Proposed Ultimate Metabolite BDI-BF₄ Is Inactive by Subcutaneous Administration

In a chronic bioassay using Syrian golden hamsters, AMPhN administered by subcutaneous injection was weakly carcinogenic, producing a detectable tumor response. In contrast, benzenediazonium tetrafluoroborate (BDI-BF₄)—the proposed ultimate electrophilic metabolite in the MPhN activation cascade—did not induce a significant tumor incidence by the same subcutaneous route, and was entirely inactive when administered orally [1]. This result directly challenges the hypothesis that BDI is the sole ultimate carcinogenic species derived from MPhN and indicates that the HO-MPhN intermediate (mimicked by AMPhN hydrolysis) possesses biological activity not fully captured by the terminal diazonium ion [1].

Carcinogenicity vs. BDI
Head-to-head
AMPhN: weak but detectable tumors; BDI-BF₄: no significant tumor induction by s.c. or oral gavage
Supports pathway surrogate endpoint review
Syrian golden hamster chronic bioassay; matched s.c. protocols
nitrosamine carcinogenesis bioassay Syrian hamster tumor model ultimate carcinogen validation

Acute Toxicity Potency of α-Acetoxy Nitrosamine Class: DMN-OAc Exhibits 3.1-Fold Higher Molar Acute Lethality Than Parent Dimethylnitrosamine

The closest structurally characterized α-acetoxy analog with published acute toxicity data, methyl(acetoxymethyl)nitrosamine (DMN-OAc), demonstrates substantially enhanced acute lethality relative to its parent nitrosamine dimethylnitrosamine (DMN). The intraperitoneal LD50 of DMN-OAc in 5-week-old male Sprague-Dawley rats was 0.19 mmol/kg (25 mg/kg), compared with 0.59 mmol/kg (44 mg/kg) for DMN—representing a 3.1-fold increase in molar potency for the α-acetoxy derivative [1]. This pattern of enhanced potency is class-characteristic of α-acetoxy nitrosamines, which bypass the rate-limiting hepatic α-hydroxylation step [1][2].

Acute toxicity fold change
Reported
3.1-fold lower LD₅₀ (molar basis)
Supports class-level acute toxicity review for procurement
DMN-OAc vs. DMN; Sprague-Dawley rats i.p.; 0.19 vs. 0.59 mmol/kg
α-acetoxy nitrosamine acute toxicity LD50 comparative toxicology nitrosamine prodrug potency

Organ-Specific Carcinotropism: DMN-OAc Selectively Induces Intestinal Epithelial Tumors, Whereas Parent DMN Produces Kidney and Lung Tumors at Lower Incidence

Single intraperitoneal injections of DMN-OAc at one-half the LD50 (13 mg/kg) in 5-week-old Sprague-Dawley rats of both sexes resulted in a high incidence of epithelial tumors of the intestinal tract, with tumors rarely found at other sites (mean survival: 353 days for males, 433 days for females) [1]. In contrast, DMN administered at an equivalent toxic dose level (one-half LD50, 22 mg/kg) produced tumors predominantly of the kidneys and lungs at a much lower overall incidence [1]. At a molar-equivalent dose (≈one-sixth LD50, 7.0 mg/kg), DMN likewise failed to recapitulate the intestinal tumor selectivity observed with DMN-OAc [1].

Organotropism shift
Reported
DMN-OAc: high intestinal tumor incidence; DMN: kidney/lung tumors at lower incidence
Supports model selection context for tissue-specific endpoints
Single i.p. injection; Sprague-Dawley rats; lifetime observation
organ-specific carcinogenesis intestinal tumor model nitrosamine organotropism

α-Acetoxy Nitrosamines as a Privileged Class of P450-Independent Mechanistic Probes: Direct Mutagenicity and Carcinogenicity at Injection Site Across Multiple Alkyl Derivatives

Five N-alkyl-N-(acetoxymethyl)nitrosamines (MAMN, EAMN, PAMN, BAMN, i-BAMN) were tested by subcutaneous injection in F-344 rats; all produced malignant fibrous histiocytomas at the injection site, with lung and/or thyroid tumors also observed systemically [1]. Subcutaneous tumor incidence varied by alkyl chain: EAMN showed the highest local tumor incidence, followed in descending order by MAMN, PAMN, BAMN, and i-BAMN, while systemic (lung/thyroid) tumor incidence was highest for MAMN and decreased with increasing alkyl chain length [1]. Critically, no tumors were observed in vehicle-treated controls [1]. Across the class, α-acetoxy nitrosamines are uniformly direct-acting mutagens in bacterial systems without requiring S9 activation, a property confirmed in Salmonella typhimurium, Escherichia coli, and Bacillus subtilis [1][2].

Class-level probe evidence
Class-level
Five N-alkyl α-acetoxy nitrosamines: all direct mutagens without S9; all produced local sarcomas at injection site
Supports research use as phenyl-substituted probe in SAR studies
F-344 rats s.c.; tumor incidence varies by alkyl chain; extrapolation to AMPhN requires confirmation
α-acetoxy nitrosamine model compounds direct-acting carcinogen probes dialkylnitrosamine metabolic activation models

Highest-Impact Application Scenarios for Acetoxymethylphenylnitrosamine Based on Quantitative Evidence


Validating Nitrosamine Metabolic Activation Hypotheses in S9-Deficient In Vitro Genotoxicity Systems

AMPhN is the preferred compound for studying MPhN-associated DNA damage mechanisms in purified DNA, cell-free extracts, or bacterial mutagenicity strains where cytochrome P450 metabolic activation is absent. Its direct-acting mutagenicity in Salmonella TA1537 without S9 [1] enables dissection of the phenylnitrosamine activation cascade independent of host metabolic capacity. Researchers investigating the contribution of α-hydroxylation to esophageal carcinogen activation can use AMPhN as a stable, quantifiable surrogate for the otherwise unstable HO-MPhN intermediate [1].

Chronic Carcinogenicity Bioassays Requiring a Functional Surrogate for the Proximate Carcinogen HO-MPhN in Rodent Models

For in vivo studies of MPhN metabolic activation in Syrian hamsters or rats, AMPhN serves as the only characterized compound that recapitulates weak but detectable carcinogenicity via the HO-MPhN pathway. Its superiority over BDI-BF₄—which failed to produce significant tumors by subcutaneous administration [1]—makes AMPhN the compound of choice for chronic bioassays designed to validate the role of α-hydroxylated intermediates in phenylnitrosamine-induced esophageal or intestinal carcinogenesis [1].

Structure-Activity Relationship Studies Across the α-Acetoxy Nitrosamine Class for Organotropism Mapping

AMPhN is the phenyl-substituted member within the broader class of N-alkyl-N-(acetoxymethyl)nitrosamines, which exhibit tunable organotropism depending on N-alkyl chain identity [1]. Systematic SAR studies comparing AMPhN (phenyl) with MAMN (methyl), EAMN (ethyl), PAMN (propyl), BAMN (butyl), and i-BAMN (isobutyl) enable mapping of how N-substituent structure dictates target tissue specificity, local vs. systemic carcinogenicity balance, and tumor histotype [1][2]. AMPhN uniquely introduces aromatic N-substitution into this SAR matrix.

Mechanistic Dissection of Phenylnitrosamine Genotoxicity Using Esterase-Dependent Activation in Cellular Models

AMPhN's requirement for esterase-mediated or spontaneous hydrolysis to release HO-MPhN enables experimental designs that separate the contributions of hydrolytic activation from oxidative (P450) metabolism. This property is valuable for studies comparing genotoxic responses in cell lines with differential esterase expression, or for pharmacological inhibition experiments where P450 inhibitors (e.g., disulfiram) are used to isolate the contribution of the α-hydroxylation pathway [1][2]. The class-level precedent from DMN-OAc studies confirms that α-acetoxy nitrosamines are predictably activated by esterases to yield DNA-reactive species [2].

Application
Selection Property
Validation Focus
S9-deficient in vitro genotoxicity
Direct-acting P450-independent probe
S9-free mutagenicity endpoint verification
Rodent carcinogenicity bioassays
HO-MPhN pathway functional surrogate
In vivo tumorigenic response endpoints
Organotropism SAR mapping
Phenyl-substituted α-acetoxy member
N-substituent vs. tissue specificity
Esterase-dependent activation studies
Hydrolysis-labile acetate group
Hydrolytic vs. oxidative pathway discrimination
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